tert-butylN-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate

Chemical Biology Covalent Inhibitor Design Linker SAR

tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate (CAS 2168453-94-7, molecular formula C₁₀H₂₀FNO₄S, MW 269.34) is a heterobifunctional small molecule that integrates a Boc-protected amine with an aliphatic fluorosulfonyl (—SO₂F) warhead via a gem-dimethylpropyl linker. The fluorosulfonyl group, central to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, functions as a tunable electrophile for covalent modification of nucleophilic protein residues, including lysine, tyrosine, serine, and threonine, while retaining sufficient aqueous stability for biological applications.

Molecular Formula C10H20FNO4S
Molecular Weight 269.34 g/mol
CAS No. 2168453-94-7
Cat. No. B6605680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butylN-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate
CAS2168453-94-7
Molecular FormulaC10H20FNO4S
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C)(C)CS(=O)(=O)F
InChIInChI=1S/C10H20FNO4S/c1-9(2,3)16-8(13)12-6-10(4,5)7-17(11,14)15/h6-7H2,1-5H3,(H,12,13)
InChIKeyLOSSBZAUSXZXFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate (CAS 2168453-94-7): A Fluorosulfonyl Carbamate Building Block for SuFEx Chemistry and Covalent Probe Development


tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate (CAS 2168453-94-7, molecular formula C₁₀H₂₀FNO₄S, MW 269.34) is a heterobifunctional small molecule that integrates a Boc-protected amine with an aliphatic fluorosulfonyl (—SO₂F) warhead via a gem-dimethylpropyl linker . The fluorosulfonyl group, central to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, functions as a tunable electrophile for covalent modification of nucleophilic protein residues, including lysine, tyrosine, serine, and threonine, while retaining sufficient aqueous stability for biological applications [1]. This compound belongs to a growing class of fluorosulfonyl carbamates used as chemical biology probes, covalent inhibitor intermediates, and click chemistry hubs [2].

Why In-Class Fluorosulfonyl Carbamates Cannot Simply Substituted for tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate (CAS 2168453-94-7)


Fluorosulfonyl carbamates share a common warhead but differ critically in linker architecture, which directly governs target engagement, cross-linking selectivity, and synthetic tractability. Changing the spatial separation between the carbamate-protected amine and the fluorosulfonyl group alters the distance reachable by the electrophile within a protein binding pocket [1]. The gem-dimethyl substitution on the propyl linker introduces steric constraints that modulate both the conformational flexibility of the chain and the local hydrophobic environment surrounding the warhead, factors known to influence covalent labeling efficiency and off-target reactivity profiles in sulfonyl fluoride probe series [2]. Generic substitution without matching linker length, branching, and protecting-group strategy risks loss of binding-site complementarity and unpredictable probe performance.

Quantitative Evidence Guide: Key Differentiation of tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate (CAS 2168453-94-7) vs. Structural Analogs


Linker Architecture: gem-Dimethyl Branching vs. Linear Propyl or Phenyl Linkers in Fluorosulfonyl Carbamates

The 2,2-dimethylpropyl linker in the target compound introduces geminal dimethyl branching that is absent in common linear-chain analogs such as tert-butyl (3-(fluorosulfonyl)propyl)carbamate or aryl-linked comparators like benzyl (3-(fluorosulfonyl)phenyl)carbamate . In sulfonyl fluoride probe design, the local steric and hydrophobic environment surrounding the warhead modulates the rate of covalent bond formation with protein nucleophiles and influences resistance to hydrolytic degradation. While direct kinetic data for this specific compound is not publicly available, the gem-dimethyl motif is a well-established structural feature in medicinal chemistry for tuning conformational preorganization and reducing off-target reactivity compared to unsubstituted linear linkers [1]. The target compound can be synthesized in quantitative yield using Vilsmeier-type conditions, providing a synthetically accessible entry point for library construction [2].

Chemical Biology Covalent Inhibitor Design Linker SAR

Electrophilic Warhead Identity: Aliphatic —SO₂F vs. Aromatic —SO₂F or Alternative Warheads

The aliphatic fluorosulfonyl warhead in the target compound exhibits distinct electronic properties compared to aryl sulfonyl fluorides. Aliphatic —SO₂F groups are generally less activated toward nucleophilic attack than their electron-deficient aryl counterparts, which can translate to slower, more selective covalent modification of protein targets and potentially reduced off-target labeling [1]. This property is leveraged in probes where the warhead is positioned in a hydrophobic channel, as exemplified by palmityl sulfonyl fluoride (AM-374), which selectively modifies catalytic serine residues through aliphatic tail-mediated binding [2]. The aliphatic nature of the target compound's warhead also differentiates it from widely used reagents such as 4-fluorosulfonylbenzoic acid (FSBA) derivatives and aryl-linked fluorosulfonyl carbamates like benzyl (3-(fluorosulfonyl)phenyl)carbamate (JCP678), which target different nucleophile profiles [1].

Covalent Warhead Electrophilicity SuFEx Reactivity

Protecting-Group Strategy and Multifunctional Utility: Boc-carbamate as Orthogonal Handle for Downstream Diversification

The tert-butyloxycarbonyl (Boc) protecting group on the amine terminus provides an orthogonal functional handle that is stable under SuFEx click chemistry conditions (which typically employ mild bases such as DBU or NaHCO₃ in organic or aqueous-organic media) [1]. After SuFEx ligation of the fluorosulfonyl warhead with a target phenol, amine, or silyl ether nucleophile, the Boc group can be removed under acidic conditions (e.g., TFA) to liberate the free amine for further conjugation (e.g., biotinylation, fluorophore labeling, or payload attachment). This contrasts with analogs bearing benzyl carbamate (Cbz) protecting groups, which require hydrogenolysis that may be incompatible with certain SuFEx products, or N-methylated analogs (e.g., tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate, CAS 2169146-38-5) where the secondary amine is permanently alkylated and unavailable for downstream functionalization . The target compound's combination of a Boc-protected primary amine and an aliphatic fluorosulfonyl warhead makes it a versatile heterobifunctional building block for constructing activity-based probes, PROTAC-like degraders, or covalent fragment libraries.

Synthetic Intermediate Orthogonal Protection Bifunctional Probe

Synthetic Accessibility: Quantitative One-Step Preparation Using Vilsmeier Conditions

A one-step synthesis of tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate has been reported using adapted Vilsmeier conditions, yielding the product in quantitative yield [1]. The product was fully characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy, with detailed spectral data provided [1]. This contrasts with multi-step synthetic routes often required for aryl fluorosulfonyl carbamates or longer-chain analogs that involve sequential protection, sulfonylation, and fluoride exchange steps [2]. The high-yielding, single-step protocol reduces synthetic burden for laboratories constructing compound libraries and facilitates procurement of larger quantities for screening campaigns.

Synthetic Methodology Process Chemistry Scalability

Prioritized Application Scenarios for tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate (CAS 2168453-94-7) Based on Differentiated Evidence


Construction of Heterobifunctional Activity-Based Protein Profiling (ABPP) Probes via Sequential SuFEx and Amide Conjugation

The target compound is ideally suited as a modular building block for ABPP probe assembly. The fluorosulfonyl warhead can first be conjugated to a protein-targeting ligand via SuFEx click chemistry (e.g., reaction with a phenol-containing kinase inhibitor scaffold) [1]. Following this, the Boc group is removed under acidic conditions to reveal a free primary amine, which can be subsequently functionalized with a biotin or fluorophore reporter group via amide bond formation. This sequential, orthogonal conjugation strategy—enabled by the Boc-protected amine—is not possible with N-methylated analogs (e.g., CAS 2169146-38-5) that lack a deprotectable amine handle, nor with Cbz-protected analogs whose deprotection conditions (hydrogenolysis) may be incompatible with certain SuFEx ligation products [2]. The aliphatic warhead's moderate electrophilicity further supports selective target engagement in complex proteomes .

Covalent Fragment Library Synthesis Incorporating a Sterically Defined gem-Dimethyl Linker

The 2,2-dimethylpropyl linker provides a conformationally constrained spacer that can be exploited in covalent fragment-based drug discovery. The gem-dimethyl branching restricts rotational freedom relative to linear propyl or hexyl linkers, potentially reducing entropic penalties upon target binding and improving fragment hit rates [1]. The quantitative one-step synthesis [2] enables rapid parallel library production by varying the amine substituent (after Boc deprotection) or by diversifying the SuFEx ligation partner, offering a practical advantage over multi-step syntheses required for aryl fluorosulfonyl carbamate fragments.

Development of Lysine- or Serine-Targeted Covalent Kinase Inhibitor Intermediates

The aliphatic fluorosulfonyl warhead can be directed toward conserved lysine or serine residues in kinase ATP-binding sites, following the precedent established by aryl sulfonyl fluoride probes such as XO44 (which modified up to 133 endogenous kinases in live cells) [1]. The Boc-protected amine serves as a temporary masking group during structure–activity relationship (SAR) exploration; after identifying the optimal warhead–linker–scaffold combination, the Boc group can be removed for further functionalization or to reduce molecular weight. The gem-dimethyl substitution adjacent to the warhead may offer differentiated selectivity profiles compared to unsubstituted linear linkers by modulating the warhead's orientation within the ATP-binding pocket [2].

SuFEx-Based Bioconjugation and Materials Chemistry Requiring Orthogonal Amine Functionality

In materials science and bioconjugation applications, the target compound enables a two-step surface or polymer functionalization strategy: SuFEx-mediated attachment via the fluorosulfonyl group to hydroxyl- or amine-functionalized surfaces, followed by Boc deprotection to expose a reactive amine for further coupling (e.g., dye labeling, biomolecule immobilization) [1]. This orthogonal reactivity profile is distinct from simpler alkyl sulfonyl fluorides (which lack a second functional handle) and from aryl sulfonyl fluorides (whose higher electrophilicity may lead to premature hydrolysis or non-specific reactions during multi-step protocols) [2].

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